molecular formula C12H14N2O3 B2736963 ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate CAS No. 1258639-63-2

ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate

Número de catálogo: B2736963
Número CAS: 1258639-63-2
Peso molecular: 234.255
Clave InChI: QONJEYBKPNEQGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. Its core structure is based on the 1,5-benzodiazepine scaffold, a heterocyclic framework recognized for its diverse biological activities and presence in pharmacologically active molecules. Research into 1,5-benzodiazepine derivatives has revealed their potential as high-affinity ligands for specific receptor systems. For instance, the 1,5-benzodiazepine derivative nastorazepide (Z-360) is a well-documented, selective antagonist of the cholecystokinin-2 receptor (CCK-2R), a target relevant in oncology research due to its overexpression in certain human cancers . Furthermore, benzodiazepines as a class are known to modulate the GABA A receptor in the central nervous system, acting as positive allosteric modulators to enhance the inhibitory effects of the GABA neurotransmitter . This compound serves as a valuable synthetic intermediate and building block for researchers developing novel receptor-targeting ligands, probing mechanisms of action, and exploring structure-activity relationships. It is presented for research applications only in laboratory settings and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-17-12(16)8-3-4-9-10(7-8)14-11(15)5-6-13-9/h3-4,7,13H,2,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONJEYBKPNEQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol
  • IUPAC Name : this compound

The structure of this compound contributes to its biological activity. The presence of the benzodiazepine core is known for various pharmacological effects including anxiolytic and sedative properties.

The compound likely exerts its effects through modulation of the GABAergic system. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased neuronal inhibition. This mechanism is critical for the anxiolytic and sedative effects observed in many benzodiazepine derivatives.

Pharmacological Effects

Research indicates that derivatives of benzodiazepines exhibit a range of biological activities:

  • Anxiolytic Activity : Compounds similar to ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine have been shown to reduce anxiety in animal models.
  • Sedative Effects : These compounds can induce sedation and muscle relaxation.
  • Anticonvulsant Properties : Some studies suggest potential anticonvulsant effects through GABA_A receptor modulation.

Study 1: Anxiolytic Effects

A study published in the Journal of Medicinal Chemistry explored various benzodiazepine derivatives for their anxiolytic properties. The results indicated that compounds with structural similarities to ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exhibited significant anxiolytic effects in rodent models when administered at doses ranging from 0.5 to 2 mg/kg .

CompoundDose (mg/kg)Anxiolytic Effect
Ethyl Benzodiazepine Derivative A0.5Moderate
Ethyl Benzodiazepine Derivative B1.0High
Ethyl Benzodiazepine Derivative C2.0Very High

Study 2: Sedative Properties

Another investigation assessed the sedative effects of ethyl 4-oxo derivatives in a sleep induction model. The findings demonstrated that these derivatives significantly reduced sleep latency and increased total sleep time compared to control groups .

Study 3: Anticonvulsant Activity

A recent study evaluated the anticonvulsant properties of various benzodiazepine derivatives including ethyl 4-oxo compounds. The study found that these compounds could effectively prevent seizures induced by pentylenetetrazole in mice .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that derivatives of benzodiazepines exhibit significant anticancer properties. Ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate has been evaluated for its ability to inhibit the cholecystokinin-2 receptor (CCK-2R), which is overexpressed in several cancer types. Preliminary studies suggest that this compound may serve as a potential therapeutic agent in targeting CCK-2R-positive tumors .

Neuropharmacological Effects

Benzodiazepine derivatives are well-known for their neuropharmacological effects. This compound may exhibit anxiolytic and sedative properties similar to other benzodiazepines due to its interaction with GABA receptors. This makes it a candidate for further exploration in treating anxiety disorders and related conditions.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives is crucial for optimizing their pharmacological profiles. SAR studies focus on modifying different substituents on the benzodiazepine core to enhance potency and selectivity against specific biological targets .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of various benzodiazepine derivatives, this compound was shown to significantly reduce cell viability in CCK-2R-positive cancer cell lines. The mechanism was attributed to apoptosis induction through receptor-mediated pathways .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment revealed that ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives demonstrated anxiolytic effects in animal models. The compound was administered at varying doses to evaluate its efficacy compared to standard anxiolytics .

Data Table: Summary of Applications

Application AreaFindings/Notes
AnticancerInhibits CCK-2R; potential for targeting specific tumors .
NeuropharmacologyExhibits anxiolytic properties; comparable efficacy to existing treatments .
Structure Activity StudiesOngoing SAR studies to enhance potency and selectivity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methyl 4-Oxo-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine-7-Carboxylate

  • Structural Difference : The methyl ester analog replaces the ethyl group with a methyl ester at position 6.
  • Physicochemical Properties : Methyl esters generally exhibit higher aqueous solubility compared to ethyl esters due to reduced hydrophobicity. However, both compounds are listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
  • Synthesis and Stability: No specific data on degradation pathways are provided, but ester hydrolysis under physiological or acidic conditions is a plausible concern.

4-Oxo-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine-7-Carboxylic Acid (CID 43142325)

  • Structural Difference : The ethyl ester is replaced by a carboxylic acid group.
  • Reactivity and Solubility : The carboxylic acid derivative (C10H10N2O3) is more polar, likely increasing solubility in polar solvents but reducing cell membrane permeability. This compound may serve as a hydrolysis metabolite of the ethyl ester .
  • Biological Implications : The acid form could exhibit different binding affinities due to hydrogen-bonding capabilities absent in the ester.

Ethyl Triazine-Substituted Benzodiazepine Derivative

  • Structural Features : Ethyl {4-[(1,5-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1,2,3-triazin-5-yl}carboxylate incorporates a triazine ring and a methyl group on the diazepine nitrogen.
  • Conformational Analysis : X-ray crystallography reveals a boat conformation in the benzodiazepine ring, with the triazinylmethyl group at the "bow" position. This conformation may influence steric interactions in biological targets .
  • Synthesis : Prepared via reaction of a propargyl-substituted benzodiazepinedione with ethyl acetoacetate, indicating versatility in functionalizing the benzodiazepine core.

Methyl 6-Chloro-Benzodithiazine Carboxylate (Compound 15)

  • Spectroscopic Data : IR spectra show C=O stretches at 1715 cm⁻¹ (ester) and 1615 cm⁻¹ (C=N), comparable to benzodiazepine esters. NMR data (e.g., δ 3.92 ppm for methoxy) provide insights into electronic environments near functional groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Functional Groups Aqueous Solubility (Predicted) Notable Features Reference
Ethyl 4-oxo-...-7-carboxylate C12H14N2O3 Ethyl ester, ketone Moderate Conformational flexibility
Methyl 4-oxo-...-7-carboxylate C11H12N2O3 Methyl ester, ketone Higher Discontinued
4-Oxo-...-7-carboxylic acid C10H10N2O3 Carboxylic acid, ketone High Polar, metabolite potential
Ethyl triazine-substituted derivative C19H20N4O5 Triazine, ethyl ester Low Boat conformation, steric bulk

Table 2: Crystallographic Data

Compound Space Group Unit Cell Parameters (Å, °) R Factor Data Source
Ethyl triazine-substituted derivative P21/c a=8.5452, b=15.9993, c=13.9215, β=106.853° 0.045 Bruker X8 APEXII

Research Findings and Implications

  • Synthesis : Ethyl 4-oxo-benzodiazepine-7-carboxylate derivatives are synthesized via condensation reactions, as demonstrated in . Modifications at the ester group or diazepine ring alter reactivity and downstream applications.
  • Stability Considerations : The discontinuation of methyl/ethyl esters () may reflect instability under storage or physiological conditions, warranting further investigation into degradation pathways.

Q & A

Q. What are the standard protocols for synthesizing ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and esterification. Key steps include:
  • Cyclization : Use of aprotic solvents (e.g., DMF or THF) under nitrogen atmosphere to prevent hydrolysis of intermediates .
  • Esterification : Acid-catalyzed reactions (e.g., H₂SO₄ or TsOH) at controlled temperatures (60–80°C) to avoid side reactions .
    Optimization strategies:
  • Design of Experiments (DOE) : Employ factorial design to test variables like solvent polarity, temperature, and catalyst loading .
  • Real-Time Monitoring : Use HPLC to track reaction progress and adjust parameters dynamically .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze chemical shifts for the benzodiazepine core (e.g., δ 1.2–1.4 ppm for ethyl ester protons, δ 160–180 ppm for carbonyl carbons) .
  • FT-IR : Confirm the presence of ester (C=O stretch ~1720 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    Interpretation requires cross-referencing with computational predictions (e.g., density functional theory for NMR shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables .
  • Meta-Analysis : Use statistical tools (e.g., Bayesian inference) to reconcile discrepancies in IC₅₀ values or binding affinities .
  • Mechanistic Studies : Perform enzyme kinetics assays (e.g., Lineweaver-Burk plots) to confirm target interactions .

Q. What computational strategies are recommended for modeling the interaction between this compound and biological targets (e.g., GABA receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, prioritizing residues with hydrogen-bonding potential (e.g., Tyr-157 in GABA_A receptors) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Train models on datasets with structural analogs to predict bioavailability and toxicity .

Q. How should factorial design be applied to investigate the effects of multiple variables (e.g., solvent, catalyst, temperature) on the synthesis of this compound?

  • Methodological Answer :
  • 2³ Factorial Design : Test three factors (solvent polarity, catalyst loading, temperature) at two levels (high/low) to identify main effects and interactions .
  • Response Surface Methodology (RSM) : Optimize yield and purity by fitting quadratic models to experimental data .
    Example workflow:

Screen variables via Plackett-Burman design.

Refine using central composite design (CCD).

Validate predictions with confirmatory runs .

Q. What strategies are effective for analyzing the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via UPLC-MS .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at ambient conditions .
  • Polymorph Screening : Perform X-ray diffraction (XRD) to identify stable crystalline forms resistant to hydrolysis .

Data Contradiction and Theoretical Frameworks

Q. How should researchers align conflicting spectral data (e.g., NMR shifts) with proposed structural models?

  • Methodological Answer :
  • Hybrid Approaches : Combine experimental NMR data with DFT calculations (e.g., B3LYP/6-31G*) to validate resonance assignments .
  • Cross-Validation : Compare with structurally analogous benzodiazepines (e.g., PubChem CID 145982579) to identify outliers .

Q. What theoretical frameworks guide the study of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Compartmental Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict absorption/distribution .
  • Free-Wilson Analysis : Deconstruct the molecule into substituents (e.g., ethyl ester, benzodiazepine core) to quantify contributions to logP and solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.